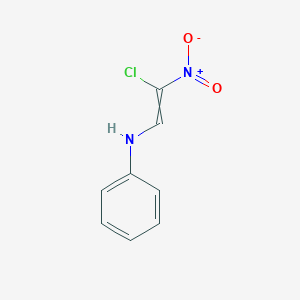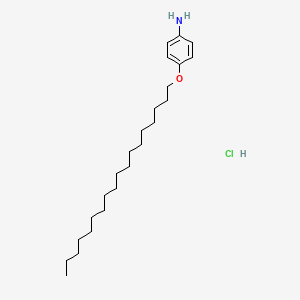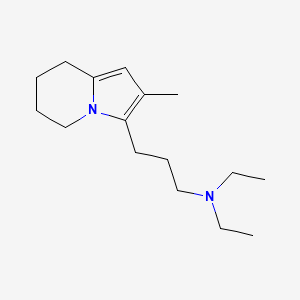
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester is an organic compound with the molecular formula C16H24O3 . This compound is characterized by the presence of a butyric acid ethyl ester group attached to a tetramethylphenoxy moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester typically involves the esterification of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and ethanol.
Reduction: 2-(2,3,5,6-Tetramethylphenoxy)butanol.
Substitution: Various substituted butyric acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a model compound in drug development and pharmacokinetic studies.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming a tetrahedral intermediate that eventually breaks down to yield the carboxylic acid and alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butyrate: Another ester with a similar structure but without the tetramethylphenoxy group.
Butanoic acid, 2-methyl-, ethyl ester: Similar ester with a methyl group instead of the tetramethylphenoxy group.
Uniqueness
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester is unique due to the presence of the tetramethylphenoxy group, which imparts distinct chemical and physical properties. This structural feature makes it more hydrophobic and may influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
72462-75-0 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
ethyl 2-(2,3,5,6-tetramethylphenoxy)butanoate |
InChI |
InChI=1S/C16H24O3/c1-7-14(16(17)18-8-2)19-15-12(5)10(3)9-11(4)13(15)6/h9,14H,7-8H2,1-6H3 |
Clé InChI |
QRYSQUUAAKGSMM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)OC1=C(C(=CC(=C1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


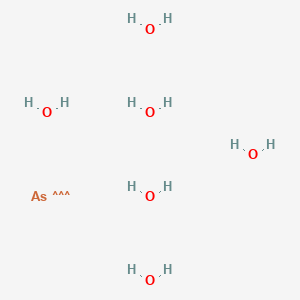



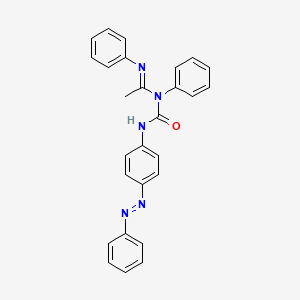
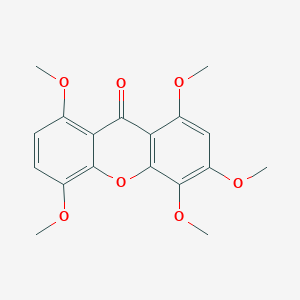
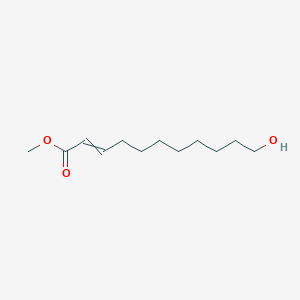
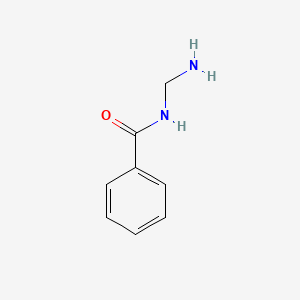
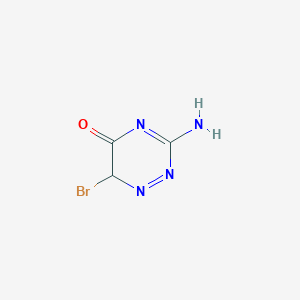
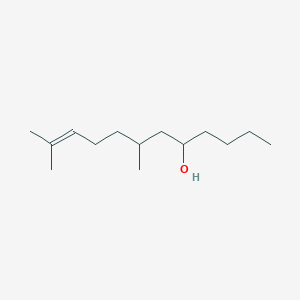
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
